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Compound of Interest

Compound Name: NH2-UAMC1110

Cat. No.: B11932292

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-UAMC1110 is a molecule of significant interest in the field of targeted cancer therapy and
diagnostics. It is a derivative of UAMC1110, a highly potent and selective inhibitor of Fibroblast
Activation Protein (FAP), a transmembrane serine protease overexpressed in the
microenvironment of various cancers. This technical guide provides an in-depth overview of the
chemical structure, properties, and biological significance of NH2-UAMC1110, tailored for
professionals in research and drug development.

Chemical Structure and Properties

NH2-UAMC1110 is structurally characterized by a quinoline carboxamide core linked to a
difluorinated cyanopyrrolidine moiety and an aminobutoxy side chain. This amino group serves
as a crucial handle for conjugation to other molecules, such as chelating agents for
radiolabeling.

Table 1: Chemical and Physical Properties of NH2-UAMC1110 and its TFA Salt
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Property

Value

Reference

IUPAC Name

(S)-6-(4-aminobutoxy)-N-(2-
((S)-2-cyano-4,4-
difluoropyrrolidin-1-yl)-2-
oxoethyl)quinoline-4-

carboxamide

CAS Number

2990021-73-1 (TFA salt)

[1]

Molecular Formula

C23H24F5N505 (TFA salt)

[1]

Molecular Weight 545.46 g/mol (TFA salt) [1]
Appearance Off-white to yellow solid [1]
Purity >98% (commercially available)

Solubility (TFA salt)

Water: 250 mg/mL (458.33

mM) with sonication

[1]

Storage Conditions

Powder: -20°C (sealed, away

from moisture)

[1]

In solvent: -80°C (6 months),
-20°C (1 month)

[1]

SMILES (TFA salt)

O=C(N1--INVALID-LINK--
C#N)CNC(C2=CC=NC3=C2C
=C(OCCCCN)C=C3)=0.0=C(
O)C(F)(F)F

[1]

Mechanism of Action

The biological activity of NH2-UAMC1110 is intrinsically linked to its parent compound,
UAMC1110, a potent inhibitor of Fibroblast Activation Protein (FAP). FAP is a type Il
transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. It

is minimally expressed in healthy adult tissues but is significantly upregulated on cancer-

associated fibroblasts (CAFs) in the tumor microenvironment of numerous epithelial cancers.
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UAMC1110 also exhibits inhibitory activity against Ferroptosis Suppressor Protein 1 (FSP1), a
key enzyme in a non-GPX4-dependent ferroptosis suppression pathway. By inhibiting FSP1,
UAMC1110 can sensitize cancer cells to ferroptosis, a form of iron-dependent programmed cell
death.

The primary role of NH2-UAMC1110 is to serve as a bifunctional molecule. The UAMC1110
core provides the targeting moiety for FAP, while the terminal amine group on the butoxy chain
allows for covalent attachment of various payloads, such as:

» Radiometal chelators (e.g., DOTA, NOTA) for the development of PET imaging agents (e.g.,
68Ga-FAPI) and targeted radiotherapeutics.

e Fluorescent dyes for in vitro and in vivo imaging studies.

o Therapeutic agents for targeted drug delivery.

Signaling Pathways

FAP expression on CAFs has been implicated in several signaling pathways that promote
tumor growth, invasion, and immunosuppression. While a specific signaling pathway for NH2-
UAMC1110 has not been delineated, its targeting of FAP allows for the modulation of these
downstream effects.
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FAP-mediated signaling in cancer-associated fibroblasts.

FSP1 is a key component of a parallel ferroptosis suppression pathway. Its inhibition by
UAMC1110 derivatives can lead to the accumulation of lipid peroxides and subsequent cell

death.

Cytoplasm

Coenzyme Q10
(oxidized)
Cell Membrane

;ﬂw Coo(arr;zd);rgg d())lO neutralizes Lipid Peroxides induces =
NAD(P)H
@ Inhibition

Click to download full resolution via product page
FSP1-mediated ferroptosis suppression pathway.

Experimental Protocols
Synthesis of NH2-UAMC1110 (Representative Protocol)

A detailed, step-by-step synthesis protocol for NH2-UAMC1110 is not publicly available.
However, based on the synthesis of similar UAMC1110 derivatives, a plausible synthetic route
is outlined below. This should be considered a general guideline and may require optimization.
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Starting Materials:
- Quinoline-4-carboxylic acid derivative
- (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile

Amide Coupling
(e.g., HATU, DIPEA in DMF)
Purification
(e.g., Flash Chromatography)
Removal of Protecting Group
(if applicable, e.g., Boc deprotection with TFA)

Y

Final Purification
(e.g., Preparative HPLC)

Click to download full resolution via product page

General synthetic workflow for NH2-UAMC1110.

Materials:

Appropriately substituted quinoline-4-carboxylic acid
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
Coupling agents (e.g., HATU, HOBt/EDC)

Base (e.g., DIPEA, triethylamine)

Anhydrous solvent (e.g., DMF, DCM)

Reagents for purification (e.qg., silica gel, HPLC solvents)
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Procedure:

Dissolve the quinoline-4-carboxylic acid derivative in an anhydrous solvent.
e Add the coupling agents and stir for a few minutes to activate the carboxylic acid.
e Add (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile and the base.

» Allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-
MS).

o Work up the reaction mixture and purify the crude product by flash column chromatography.
e If a protecting group is present on the aminobutoxy chain, perform the deprotection step.
 Purify the final product by preparative HPLC to obtain NH2-UAMC1110 of high purity.

o Characterize the final product by NMR and mass spectrometry.

FAP Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory potency of
UAMC1110 and its derivatives against FAP.

Materials:

e Recombinant human FAP

¢ Fluorogenic FAP substrate (e.g., Ala-Pro-7-amido-4-methylcoumarin)
o Assay buffer (e.g., Tris-HCI, pH 7.5)

e NH2-UAMC1110 stock solution (in DMSO or water)

o 96-well black microplates

o Fluorescence plate reader

Procedure:
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» Prepare a serial dilution of NH2-UAMC1110 in the assay buffer.
e In a 96-well plate, add the NH2-UAMC1110 dilutions.

e Add the recombinant human FAP to each well and incubate for a pre-determined time (e.qg.,
15 minutes) at 37°C to allow for inhibitor binding.

« Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.

o Measure the fluorescence intensity at appropriate excitation and emission wavelengths over
time.

o Calculate the rate of substrate cleavage for each inhibitor concentration.

o Determine the IC50 value by plotting the enzyme activity against the logarithm of the inhibitor
concentration and fitting the data to a dose-response curve.

Conclusion

NH2-UAMC1110 is a valuable chemical tool for the development of FAP-targeted diagnostics
and therapeutics. Its well-defined chemical structure, high affinity for FAP, and the presence of
a functionalizable amino group make it an ideal platform for conjugation. This guide provides a
comprehensive overview of its properties and potential applications, serving as a foundational
resource for researchers in the field. Further investigation into its in vivo behavior and the
development of novel conjugates will continue to expand its utility in oncology and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11932292#nh2-uamc1110-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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